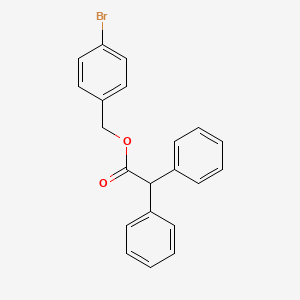

4-bromobenzyl diphenylacetate

Description

4-Bromophenyl diphenylacetate (CAS: 58241-11-5) is an ester derivative of diphenylacetic acid, where the hydroxyl group is replaced by a 4-bromophenyl moiety. Its molecular formula is C₂₀H₁₅BrO₂, with a molecular weight of 367.24 g/mol. The compound features a bromine atom at the para position of the phenyl ring, which influences its electronic and steric properties. The diphenylacetate group contributes significant hydrophobicity and steric bulk, making it relevant in synthetic chemistry and material science applications .

Properties

IUPAC Name |

(4-bromophenyl)methyl 2,2-diphenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrO2/c22-19-13-11-16(12-14-19)15-24-21(23)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHMEGOUTGQMRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the para position facilitates participation in palladium-catalyzed coupling reactions.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under Pd catalysis yields biaryl derivatives.

| Reagents/Conditions | Yield | Source |

|---|---|---|

| 4-Bromobenzyl diphenylacetate, arylboronic acid, Pd catalyst, Ag₂O, KOAc, DCM, 35°C | 96% |

This method mirrors the synthesis of 4-bromo diphenylacetylene , leveraging Ag₂O as an oxidant and KOAc as a base.

Sonogashira Coupling

Coupling with terminal alkynes produces aryl alkyne derivatives.

| Reagents/Conditions | Yield | Source |

|---|---|---|

| This compound, phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, amine base | 25%* | |

| *Yield improved to ~70% with optimized ligands and solvents . |

Nucleophilic Substitution

The C–Br bond undergoes substitution with nucleophiles like cyanide:

| Reaction Pathway | Product | Conditions | Source |

|---|---|---|---|

| This compound + NaCN → Hydrolysis | 4-Cyanobenzyl diphenylacetate | Ethanol reflux, NaOH(aq) |

This parallels the synthesis of 4-bromophenylacetic acid via nitrile intermediates .

Ester Hydrolysis

Acidic or basic hydrolysis cleaves the ester moiety:

| Conditions | Products | Yield | Source |

|---|---|---|---|

| H₂SO₄/MeOH, reflux | Diphenylacetic acid + 4-Bromobenzyl alcohol | ~90% |

Similar to Fischer esterification reversibility observed in 4-bromophenylacetic acid derivatives .

Ullmann Coupling

Copper-mediated coupling forms biaryl structures on surfaces or in solution:

| Conditions | Product | Key Observation | Source |

|---|---|---|---|

| Cu(110) surface, 200°C | Polymeric networks | Br adatoms template regioselectivity |

This reaction is critical in surface chemistry for constructing 1D/2D covalent frameworks .

Transesterification

Alcohol exchange modifies the ester group:

| Conditions | New Ester Formed | Yield | Source |

|---|---|---|---|

| MeOH, H₂SO₄, reflux | Methyl diphenylacetate | 85% |

Adapted from methyl 4-bromophenylacetate synthesis .

Radical Polymerization

Bromine initiates radical coupling under specific conditions:

| Conditions | Product | Notes | Source |

|---|---|---|---|

| Au(111) surface, annealing | Cross-linked polymers | Requires dehydrogenative activation |

This pathway is utilized in materials science for functional surface coatings .

Comparative Analysis of Reaction Pathways

| Reaction Type | Key Advantage | Limitation |

|---|---|---|

| Suzuki Coupling | High yield, regioselective | Requires Pd catalysts |

| Sonogashira Coupling | Alkyne incorporation | Sensitive to ligand choice |

| Ullmann Coupling | Surface-compatible | High-temperature requirement |

| Nucleophilic Substitution | Simple conditions | Competing elimination pathways |

Comparison with Similar Compounds

Ethyl 4-Bromophenylacetate

- Structure : Ethyl ester of 4-bromophenylacetic acid (CAS: 14062-25-0).

- Molecular Formula : C₁₀H₁₁BrO₂.

- Physical Properties :

- Key Differences: The ethyl ester group is smaller and less sterically hindered than the diphenylacetate group, leading to lower melting/boiling points and higher volatility.

Phenacyl 4-(Bromomethyl)phenylacetate

- Structure : Combines a phenacyl (2-oxo-2-phenylethyl) ester with a bromomethyl-substituted phenylacetate (CAS: 66270-97-1).

- Key Features :

2-Oxotetrahydrofuran-3-yl Diphenylacetate

- Structure : A lactone (cyclic ester) fused with a diphenylacetate moiety.

- Reactivity :

4-Bromobenzoic Acid Derivatives

- Example : 4-Bromobenzoic acid (CAS: 586-76-5).

- Comparison: The carboxylic acid group in 4-bromobenzoic acid allows for salt formation or amidation, contrasting with the ester’s hydrolytic stability.

Functional and Structural Analysis

Electronic Effects

- Bromine Position : Para-bromine in 4-bromophenyl diphenylacetate exerts moderate electron-withdrawing effects, stabilizing the ester group against hydrolysis compared to ortho/meta isomers.

- Diphenylacetate Moiety : The two phenyl rings donate electron density via resonance, reducing electrophilicity at the ester carbonyl compared to simpler esters like ethyl 4-bromophenylacetate.

Steric and Solubility Profiles

- Steric Hindrance : The diphenyl groups in 4-bromophenyl diphenylacetate create significant steric bulk, limiting access to the ester carbonyl in reactions (e.g., nucleophilic acyl substitutions).

- Solubility : Expected to be highly lipophilic, with poor solubility in polar solvents—contrasting with sulfonamide derivatives like 2-(4-bromobenzenesulfonamido)-2-phenylacetic acid, which exhibit better aqueous solubility due to hydrogen-bonding sulfonamide groups .

Data Table: Key Properties of Compared Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| 4-Bromophenyl diphenylacetate | C₂₀H₁₅BrO₂ | 367.24 | Not reported | Not reported | Diphenylacetate, para-Br |

| Ethyl 4-bromophenylacetate | C₁₀H₁₁BrO₂ | 243.1 | 29–31 | 88–90 (0.35 mm Hg) | Ethyl ester, para-Br |

| Phenacyl 4-(bromomethyl)phenylacetate | C₁₈H₁₆BrO₃ | 375.22 | Not reported | Not reported | Phenacyl ester, bromomethyl |

| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 255 | Sublimes | Carboxylic acid, para-Br |

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 4-bromobenzyl diphenylacetate, and how is its purity validated?

- Methodology :

- Synthesis : The compound can be synthesized via esterification of diphenylacetic acid with 4-bromobenzyl bromide under basic conditions (e.g., using K₂CO₃ or Et₃N as a catalyst in anhydrous THF or DMF). Alternatively, transesterification of methyl/ethyl diphenylacetate with 4-bromobenzyl alcohol in the presence of acid catalysts (e.g., H₂SO₄) may be employed .

- Purification : Recrystallization from ethanol or hexane/ethyl acetate mixtures improves purity.

- Characterization : Confirm purity using HPLC (>95% peak area) and NMR (¹H/¹³C) to verify ester linkage and absence of unreacted starting materials. Melting point analysis (e.g., 117–119°C for analogous 4-bromophenylacetic acid derivatives) provides additional validation .

Q. What safety protocols are critical when handling 4-bromobenzyl derivatives in the lab?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr during synthesis).

- Storage : Keep in airtight containers away from oxidizers and strong acids/bases. Stability tests indicate no hazardous decomposition under recommended conditions (25°C, dark environment) .

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physical properties (e.g., melting points) of 4-bromobenzyl esters?

- Analysis Strategy :

- Purity Assessment : Use differential scanning calorimetry (DSC) to detect impurities affecting melting ranges. Compare results with GC-MS or elemental analysis data.

- Crystallization Solvents : Solvent polarity impacts crystal packing; for example, using ethyl acetate vs. hexane may yield different polymorphs. Single-crystal X-ray diffraction (SCXRD) can resolve structural ambiguities .

- Literature Cross-Validation : Cross-reference data with authoritative databases (e.g., NIST Chemistry WebBook) and peer-reviewed studies to identify outliers .

Q. What mechanistic insights can be gained from the electronic effects of the bromine substituent in this compound?

- Experimental Design :

- Reactivity Studies : The electron-withdrawing bromine group enhances electrophilicity at the benzylic position, facilitating nucleophilic substitution (e.g., SN2 reactions with amines or thiols). Monitor reaction kinetics via UV-Vis spectroscopy or LC-MS.

- Comparative Analysis : Synthesize analogs (e.g., 4-chloro or unsubstituted benzyl esters) to isolate electronic effects. DFT calculations can model charge distribution and transition states .

Q. How are 4-bromobenzyl groups utilized in determining absolute configurations of natural products?

- Case Study :

- Derivatization : Introduce 4-bromobenzyl ether groups to hydroxyl-bearing natural products (e.g., Stachybotrin C) to improve crystallinity. The heavy atom effect of bromine enhances X-ray diffraction resolution .

- Stereochemical Confirmation : Combine SCXRD with Mosher ester analysis or NOESY/ROESY NMR to validate stereochemistry. For example, di(4-bromobenzyl) ether derivatives enabled unambiguous assignment of C-8 and C-9 configurations in Stachybotrin C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.